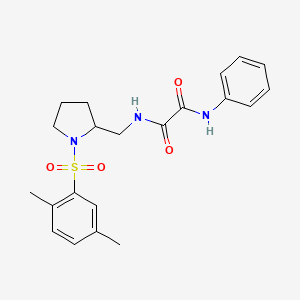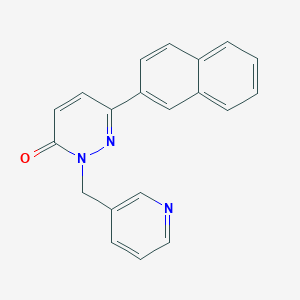
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Napyrrolopyridazine (NPP) and has been extensively studied for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of NPP is not fully understood, but it has been shown to interact with various enzymes and receptors in the body. NPP has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes such as cell growth and proliferation. NPP has also been shown to interact with receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
NPP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that NPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. NPP has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, NPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for lab experiments, such as its high potency and selectivity towards various enzymes and receptors. Additionally, NPP is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, NPP also has some limitations, such as its poor solubility in water and its potential toxicity towards cells and tissues.
Direcciones Futuras
There are several future directions for research on NPP. One potential direction is the development of NPP-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential direction is the synthesis of NPP-based materials for various applications such as organic electronics and sensors. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of NPP.
Métodos De Síntesis
The synthesis of NPP involves the reaction of 2-chloro-3-nitropyridazine with 2-pyridylmethylamine and naphthalene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
NPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, NPP has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for drug development. In material science, NPP has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic electronics, NPP has been used as a component in the fabrication of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
6-naphthalen-2-yl-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-10-9-19(22-23(20)14-15-4-3-11-21-13-15)18-8-7-16-5-1-2-6-17(16)12-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBSZNNZFSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)
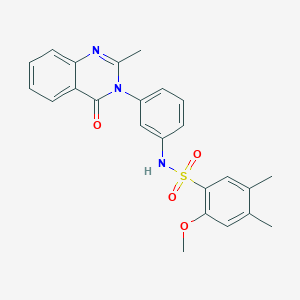
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)
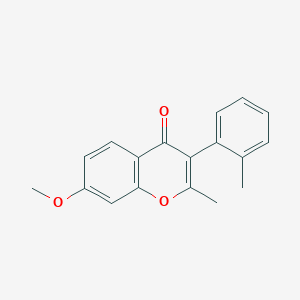
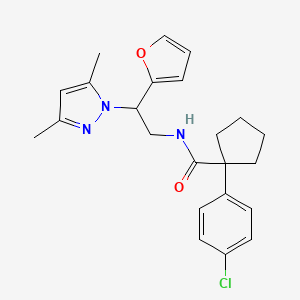
![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)


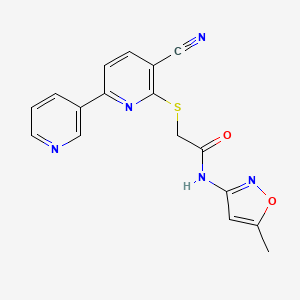
![N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide](/img/structure/B2923503.png)
![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)
